molecular formula C15H13ClO B1349882 4-Chloro-3',5'-dimethylbenzophenone CAS No. 844885-03-6

4-Chloro-3',5'-dimethylbenzophenone

Cat. No.: B1349882
CAS No.: 844885-03-6
M. Wt: 244.71 g/mol
InChI Key: JHIJMSIQLCIZRQ-UHFFFAOYSA-N
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Description

4-Chloro-3',5'-dimethylbenzophenone is a useful research compound. Its molecular formula is C15H13ClO and its molecular weight is 244.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Friedel-Crafts Benzoylation Catalyst

4-Chloro-3',5'-dimethylbenzophenone has been explored in the context of Friedel-Crafts benzoylation reactions, particularly for the production of 2,5-dimethylbenzophenone. This compound serves as a UV light stabilizer in plastics, cosmetics, and films. The research highlighted the use of clay-supported catalysts like cesium substituted dodecatungstophosphoric acid on K-10 clay for benzoylation, emphasizing its efficiency and reusability, which could eliminate the effluent disposal problem common with homogeneous catalysts (Yadav, Asthana, & Kamble, 2003).

Hydrogen-Bonded Chains Analysis

Studies on hydrogen-bonded chains in related chloro-dimethylphenol compounds have contributed to understanding molecular interactions critical for designing materials with desired physical properties. Such insights are vital for materials science, particularly in developing compounds with specific optical or structural characteristics (Trilleras et al., 2005).

Photolysis and Photochemical Transformations

The photochemical behavior of chloro-dimethylphenol derivatives has been extensively studied. These investigations reveal the compound's potential in synthesizing new materials through photolysis, demonstrating its role in generating carbenes and facilitating other photochemical transformations. Such research is foundational in the fields of organic synthesis and material science, where controlled photolysis can lead to novel compounds (Gvozdev et al., 2021).

Molecular Geometry and Chemical Reactivity

Detailed studies on the molecular geometry, chemical reactivity, and spectral analysis of chloro-dimethylphenol derivatives have provided insights into their electronic structures. This research is instrumental in drug design and material science, where understanding a molecule's electronic properties can guide the synthesis of compounds with desired chemical behaviors (Satheeshkumar et al., 2017).

Kinetics of Fast Reactions and Radical Studies

Investigations into the kinetics of fast reactions and the behavior of radicals under photolysis conditions have shed light on the dynamic processes involving chloro-dimethylphenol derivatives. Such studies are crucial for understanding reaction mechanisms in organic chemistry and for the development of photostable materials and compounds (Levin, Sul’timova, & Chaikovskaya, 2005).

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIJMSIQLCIZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373914
Record name 4-Chloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-03-6
Record name 4-Chloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml chlorobenzene and 14.7 g aluminium trichloride are added in a 250 ml three-neck flask, and then 16.8 g 3,5-dimethyl benzoyl chloride is dropped into the solution at room temperature. Maintaining the temperature at 70° C., react with stirring for 16 h. The reaction solution is acidolyzed and washed with water, and then is distilled to remove chlorobenzene, obtaining 21 g residue, the yield is 86%. The residue is recrystallized with ethanol to obtain a purified white crystal, and the melting point is 72-73° C. 1H-NMR data (solvent CDCl3): δ2.371 ppm, s, 6H; δ7.230 ppm, s, 1H; δ7.363 ppm, s, 2H; δ7.438, 7.466 ppm, d, 2H; δ7.729, 7.757 ppm, d, 2H.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
86%

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